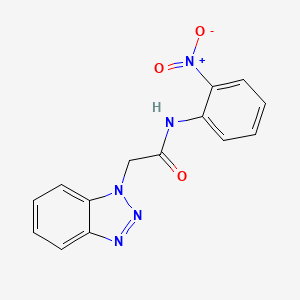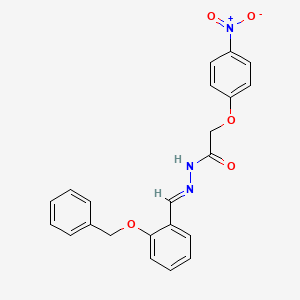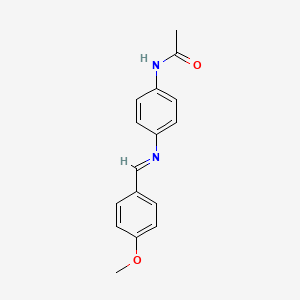
2-Pyrazolin-5-one, 3-methyl-1-phenyl-4-propionyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIHYDRO-5-METHYL-2-PHENYL-4-PROPIONYL-3H-PYRAZOL-3-ONE involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with propionyl chloride under acidic conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the acylation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2,4-DIHYDRO-5-METHYL-2-PHENYL-4-PROPIONYL-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major products vary depending on the nucleophile used but can include ethers or nitriles.
科学研究应用
2,4-DIHYDRO-5-METHYL-2-PHENYL-4-PROPIONYL-3H-PYRAZOL-3-ONE has several scientific research applications:
作用机制
The mechanism of action of 2,4-DIHYDRO-5-METHYL-2-PHENYL-4-PROPIONYL-3H-PYRAZOL-3-ONE involves its interaction with molecular targets such as cyclooxygenase enzymes, which play a role in the inflammatory response . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its analgesic and anti-inflammatory effects .
相似化合物的比较
Similar Compounds
- 3-Methyl-1-phenyl-4-propionyl-2-pyrazolin-5-one
- 5-Methyl-2-phenyl-4-propanoyl-4H-pyrazol-3-one
- 2-Phenyl-4-propanoyl-5-methyl-2H-pyrazole-3 (4H)-one
Uniqueness
2,4-DIHYDRO-5-METHYL-2-PHENYL-4-PROPIONYL-3H-PYRAZOL-3-ONE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to cross the blood-brain barrier and its potent anti-inflammatory effects make it particularly valuable in medical research .
属性
CAS 编号 |
31197-09-8 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
5-methyl-2-phenyl-4-propanoyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C13H14N2O2/c1-3-11(16)12-9(2)14-15(13(12)17)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3 |
InChI 键 |
HFGTVPSCLRKMJX-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]propanehydrazide](/img/structure/B11994555.png)

![3-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide](/img/structure/B11994565.png)
![5-Phenyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11994581.png)
![ethyl (2E)-2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994587.png)

![N'-[(2-chlorophenyl)-oxomethyl]-1-ethyl-4-hydroxy-2-oxo-3-quinolinecarbohydrazide](/img/structure/B11994596.png)




